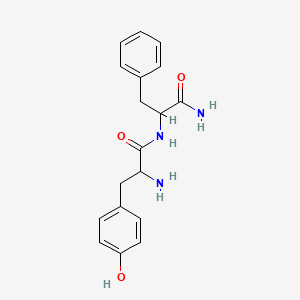

H-Tyr-Phe-NH2

Description

H-Tyr-Phe-NH2 is a dipeptide amide composed of tyrosine (Tyr) and phenylalanine (Phe) residues, linked via an amide bond. Tyrosine and phenylalanine are aromatic amino acids, and their incorporation into peptides often influences receptor binding, particularly at opioid and neurokinin receptors . The C-terminal amidation in H-Tyr-Phe-NH2 may enhance metabolic stability compared to free carboxyl-terminated peptides, a feature observed in other amidated opioid peptides like DALDA (H-Tyr-D-Arg-Phe-Lys-NH2) .

Properties

IUPAC Name |

2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-3-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c19-15(10-13-6-8-14(22)9-7-13)18(24)21-16(17(20)23)11-12-4-2-1-3-5-12/h1-9,15-16,22H,10-11,19H2,(H2,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXLKPMVYUAWRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Tyr-Phe-NH2 can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin . The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of H-Tyr-Phe-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-Phe-NH2 undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

Reduction: Reduction reactions can target the amide bond, although this is less common.

Substitution: The aromatic rings of tyrosine and phenylalanine can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Sodium borohydride (NaBH4) can be used under mild conditions.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced amide derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

H-Tyr-Phe-NH2 has a wide range of scientific research applications:

Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation.

Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.

Medicine: Explored as a potential analgesic due to its interaction with opioid receptors.

Mechanism of Action

H-Tyr-Phe-NH2 exerts its effects primarily through interaction with opioid receptors, particularly the μ-opioid receptor. This interaction leads to the activation of intracellular signaling pathways that result in analgesic effects. The compound mimics the action of endogenous opioid peptides, leading to receptor desensitization and reduced perception of pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Opioid Receptor-Targeting Peptides

H-Tyr-Tic-Phe-OH vs. H-Tyr-D-Tic-Phe-NH2

- Structure: Both are tripeptides with Tyr at the N-terminus. H-Tyr-Tic-Phe-OH contains L-Tic (tetrahydroisoquinoline-3-carboxylic acid), while H-Tyr-D-Tic-Phe-NH2 has D-Tic and a C-terminal amide .

- Activity :

- H-Tyr-Tic-Phe-OH acts as a delta opioid receptor antagonist (Ki = 1.5 nM for δ, >1,000 nM for μ).

- H-Tyr-D-Tic-Phe-NH2 is a mu opioid receptor agonist (Ki = 0.8 nM for μ, >1,000 nM for δ).

- Key Insight : The D-Tic configuration and amidation shift selectivity from δ to μ receptors, highlighting the role of stereochemistry and terminal modifications .

DALDA (H-Tyr-D-Arg-Phe-Lys-NH2)

- Structure : Tetrapeptide with D-Arg and C-terminal amidation.

- Activity :

- Potency : 3,000× more potent than morphine (ED₅₀ = 0.03 nmol intrathecally).

- Selectivity : High μ-opioid receptor selectivity (Ki(δ)/Ki(μ) > 10,000).

- Comparison to H-Tyr-Phe-NH2 : The extended structure and charged residues (D-Arg, Lys) in DALDA enhance both potency and duration of action, suggesting that larger peptides with charged motifs may outperform simpler dipeptides like H-Tyr-Phe-NH2 .

CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2)

- Structure: Cyclic octapeptide with multiple D-amino acids.

- Activity :

- Affinity : IC₅₀ = 2.80 nM for μ-opioid receptors; 4,840× selective for μ over δ.

Substance-P Receptor Ligands

H-Tyr-Ala-Phe-Phe-NH2

- Structure : Tetrapeptide with Tyr-Ala-Phe-Phe sequence.

- Activity : Ki = 10.2 nM for Substance-P receptors, indicating moderate affinity .

- Comparison : The addition of Ala and Phe residues increases binding compared to H-Tyr-Phe-NH2, suggesting that chain length and aromatic stacking improve receptor interaction .

H-Tyr-Pro-Phe-Phe-OH

Structural and Functional Data Table

*Calculated based on molecular formula C₁₈H₂₁N₃O₄.

Key Research Findings and Implications

Stereochemistry and Amidation: D-amino acids (e.g., D-Tic in H-Tyr-D-Tic-Phe-NH2) and C-terminal amidation enhance receptor selectivity and metabolic stability .

Chain Length and Charged Residues : Larger peptides like DALDA and CTOP achieve higher potency through extended sequences and structural constraints, suggesting that H-Tyr-Phe-NH2 may require modifications for similar efficacy .

Aromatic Stacking : Tyr and Phe residues contribute to receptor binding via π-π interactions, as seen in Substance-P ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.